molecular formula C19H20N2O3S B5694157 1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone

1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone

Cat. No. B5694157
M. Wt: 356.4 g/mol
InChI Key: MACMFWNWIXCSLN-UHFFFAOYSA-N
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Description

1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone, also known as "QNZ," is a chemical compound that has been widely studied for its potential therapeutic applications. QNZ belongs to the class of compounds known as quinolines, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In

Scientific Research Applications

QNZ has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and viral infections. QNZ has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. QNZ has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, QNZ has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.

Mechanism of Action

The exact mechanism of action of QNZ is not fully understood. However, studies have shown that QNZ inhibits the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cell growth, and survival. By inhibiting NF-κB activity, QNZ can reduce inflammation and induce apoptosis in cancer cells. QNZ has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in regulating gene expression. By inhibiting HDAC activity, QNZ can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
QNZ has been shown to have a wide range of biochemical and physiological effects. QNZ has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. QNZ has also been shown to induce the expression of pro-apoptotic genes such as Bax and caspase-3, while inhibiting the expression of anti-apoptotic genes such as Bcl-2. Additionally, QNZ has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of QNZ is its ability to selectively inhibit the activity of NF-κB and HDACs. This specificity makes QNZ a promising candidate for the development of targeted therapies for cancer and autoimmune disorders. However, one of the limitations of QNZ is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, QNZ has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its therapeutic potential.

Future Directions

There are several future directions for the study of QNZ. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of novel formulations of QNZ to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of QNZ and to identify potential targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of QNZ in humans.

Synthesis Methods

The synthesis of QNZ involves the reaction of 3,4-dihydroquinoline with p-toluenesulfonyl chloride to form the sulfonyl derivative, which is then reacted with 4-aminophenylpyrrolidin-2-one to yield QNZ. The synthesis of QNZ has been extensively studied, and several methods have been developed to optimize the yield and purity of the compound.

properties

IUPAC Name

1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19-8-4-13-20(19)16-9-11-17(12-10-16)25(23,24)21-14-3-6-15-5-1-2-7-18(15)21/h1-2,5,7,9-12H,3-4,6,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACMFWNWIXCSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3,4-Dihydro-1(2H)-quinolinylsulfonyl]phenyl}-2-pyrrolidinone

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